2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine-4-carboxylic acid
CAS No.:
Cat. No.: VC16551052
Molecular Formula: C8H6N2O3
Molecular Weight: 178.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H6N2O3 |
|---|---|
| Molecular Weight | 178.14 g/mol |
| IUPAC Name | 2-oxo-1,3-dihydropyrrolo[2,3-c]pyridine-4-carboxylic acid |
| Standard InChI | InChI=1S/C8H6N2O3/c11-7-1-4-5(8(12)13)2-9-3-6(4)10-7/h2-3H,1H2,(H,10,11)(H,12,13) |
| Standard InChI Key | KWVLSRXNMGSYMT-UHFFFAOYSA-N |
| Canonical SMILES | C1C2=C(C=NC=C2C(=O)O)NC1=O |
Introduction
2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine-4-carboxylic acid is a heterocyclic compound belonging to the pyrrolopyridine class. It features a fused pyrrole and pyridine ring structure, which contributes to its unique chemical properties and potential applications in medicinal chemistry. This compound has gained attention for its role in various chemical reactions and biological activities, making it a valuable intermediate in the synthesis of more complex molecules.
Synthesis Methods
The synthesis of 2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine-4-carboxylic acid can be achieved through various methods. A notable approach includes a one-pot ball milling technique, which has been reported to yield high results efficiently. This method involves the mechanical activation of reactants, leading to the formation of the desired compound with minimal environmental impact.
Biological Activities and Applications
Research indicates that compounds within this class may exhibit pharmacological activities such as anti-inflammatory or anticancer effects. The mechanism of action for 2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine-4-carboxylic acid primarily involves its interaction with biological targets at the molecular level. It may act as an enzyme inhibitor or modulator due to its structural similarity to naturally occurring biomolecules.
| Potential Biological Activity | Description |
|---|---|
| Anti-inflammatory | Potential for reducing inflammation |
| Anticancer | Possible role in inhibiting cancer cell growth |
| Enzyme Inhibition | May modulate enzyme activity |
Research Findings and Future Directions
Detailed studies are required to elucidate specific pathways and targets involved in the action of 2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine-4-carboxylic acid. Its potential therapeutic properties make it a candidate for further research into treatments for various diseases, including cancer and neurodegenerative disorders. The compound's role as a building block in drug development highlights its significance in medicinal chemistry.
Suppliers and Availability
2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine-4-carboxylic acid can be sourced from chemical suppliers like Sigma-Aldrich and Parchem, which provide it as part of collections for early discovery research . It is classified under heterocyclic compounds, specifically within the category of pyrrolopyridines, known for their diverse biological activities and applications in pharmaceuticals.
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